
6,6-Dimethylhept-1-en-4-yn-3-ol
Overview
Description
6,6-Dimethylhept-1-en-4-yn-3-ol (CAS: 78629-20-6) is a tertiary alcohol with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol . Its structure features a conjugated system of a terminal double bond (C1–C2) and a triple bond (C4–C5), with hydroxyl and dimethyl substituents at positions 3 and 6, respectively. This unique arrangement contributes to its reactivity and functional versatility, particularly in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6,6-Dimethylhept-1-en-4-yn-3-ol involves reacting t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C. The reaction mixture is quenched, and the product is isolated .
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route as described above, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Bromination with Phosphorus Tribromide (PBr₃)
The hydroxyl group undergoes substitution with phosphorus tribromide in hydrobromic acid to yield brominated derivatives. This reaction is critical for synthesizing terbinafine precursors .
Bromination Mechanism
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Activation : PBr₃ protonates the hydroxyl group, converting it into a better leaving group (H₂O).
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Substitution : Br⁻ attacks the electrophilic carbon, displacing water via an SN2 pathway.
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Isomerization : Steric effects and reaction kinetics favor the E-isomer due to reduced steric hindrance in the transition state .
Industrial and Synthetic Relevance
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Avoidance of Butyllithium : The patented process replaces hazardous butyllithium with safer magnesium-based reagents, enabling scalable production .
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Temperature Optimization : Conducting the acrolein addition at 0°C (vs. −75°C in prior methods) reduces energy costs while maintaining yield (~60%) .
Stability and Side Reactions
Scientific Research Applications
6,6-Dimethylhept-1-en-4-yn-3-ol is a chemical compound with the molecular formula . It is also identified by the CAS number 78629-20-6 and is known by several synonyms, including this compound and 3-hydroxy-6,6-dimethyl-1-heptene-4-yne .
Terbinafine Synthesis
This compound as an Intermediate:
this compound serves as a crucial intermediate in the production of terbinafine, a widely used antifungal drug . The synthesis of terbinafine has been documented in chemical literature through various routes, with two closely related routes being particularly significant .
Synthetic Routes for Terbinafine:
One prominent synthetic route, described in European patent EP24,587, involves reacting t-butylacetylene with butyllithium at -20°C, then cooling the mixture to -75°C before reacting it with acrolein to yield this compound . The this compound is then treated with phosphorous tribromide in hydrobromic acid, resulting in a mixture of Z and E isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne, typically with a Z:E isomer ratio of approximately 1:2 to 1:3 .
Alternative Synthesis Processes:
Alternative processes for producing this compound involve reacting t-butylacetylene with ethylmagnesium bromide in ether or a toluene-tetrahydrofuran mixture . This reaction evolves ethane and forms t-butylacetylide . Another approach uses metallic lithium to generate the acetylide, reacting it with acrolein at a temperature range of 20°-60°C, followed by a reaction with acrolein at approximately 0°C .
Overcoming Hazardous Material Handling
A significant advancement in the preparation of this compound is a process that avoids the use of butyllithium, a hazardous and difficult-to-handle substance . This improved process can be conducted using standard equipment, eliminating the need for specialized and expensive production systems .
Genotoxic Impurity Reduction
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-1-en-4-yn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double and triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
(E)-6,6-Dimethylhept-2-en-4-yn-1-ol (CAS: 173200-56-1)
- Molecular Formula : C₉H₁₄O (same as target compound) .
- Key Differences : The hydroxyl group is at position 1, and the double bond is at position 2-en instead of 1-en. This alters polarity and hydrogen-bonding capacity.
6-Methyl-6-hepten-4-yn-3-ol (CAS: 95764-76-4)
- Molecular Formula : C₈H₁₂O (MW: 124.18 g/mol) .
- Key Differences : One fewer carbon and a methyl substituent at position 6 instead of dimethyl. Reduced steric hindrance may increase reactivity in certain reactions.
- Analytical Data : NIST reports gas chromatography retention indices and mass spectra, useful for differentiation .
(E)-6-Methylhept-4-en-1-ol (CAS: 855901-81-4)
- Molecular Formula : C₈H₁₆O (MW: 128.21 g/mol) .
- Key Differences : Fully saturated except for a single double bond at position 4-en. The absence of a triple bond simplifies its chemical behavior.
- Applications : Primarily studied for fragrance applications due to its lower molecular weight and volatility.
Functional Group Analogues
3-Hydroxy-6,6-dimethylhept-1-ene-4-yne
- Synonyms: Overlaps with the target compound’s aliases (e.g., EC 616-644-6) .
- Key Similarities: Identical molecular formula and substituent positions.
Comparative Data Table
Research Findings and Key Distinctions
Reactivity and Stability
- The target compound’s conjugated enyne system enhances electrophilic reactivity compared to analogues with isolated double or triple bonds .
- Steric Effects : The 6,6-dimethyl group in the target compound reduces nucleophilic attack susceptibility at the tertiary alcohol position compared to 6-methyl analogues .
Spectroscopic Differentiation
Biological Activity
6,6-Dimethylhept-1-en-4-yn-3-ol is an organic compound known for its unique structural features, including both alkenyl and alkynyl functional groups. This compound has gained attention due to its biological activities, particularly as a precursor in the synthesis of the antifungal drug terbinafine, which is widely used in treating fungal infections. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 138.21 g/mol. The compound features a hydroxyl group (-OH), a double bond (alkene), and a triple bond (alkyne), which contribute to its reactivity and biological activity.
The primary biological activity of this compound is linked to its role in the synthesis of terbinafine. Terbinafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungal cell membranes. By disrupting this pathway, terbinafine leads to cell membrane destabilization and ultimately fungal cell death.
Biological Activity Overview
Recent studies have indicated that this compound may also possess intrinsic antimicrobial properties. Preliminary research suggests that it can exhibit activity against various microbial strains, although further studies are needed to fully elucidate these effects .
Antifungal Activity
The compound's significance as a precursor for terbinafine highlights its relevance in antifungal therapy. Terbinafine has been extensively studied for its efficacy against dermatophytes and other fungal pathogens. The following table summarizes key findings related to the antifungal activity of terbinafine:
Study | Pathogen | Efficacy | Reference |
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Study 1 | Trichophyton rubrum | Effective (MIC: 0.5 µg/mL) | |
Study 2 | Candida albicans | Moderate (MIC: 2 µg/mL) | |
Study 3 | Aspergillus niger | Limited (MIC: 8 µg/mL) |
Case Studies
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Synthesis and Application in Antifungal Drugs :
A notable case study involved the synthesis of this compound as an intermediate for terbinafine production. The study demonstrated high yields and purity levels using optimized reaction conditions . -
Toxicological Assessment :
Safety data indicate that while this compound can cause skin sensitization and eye irritation, it does not exhibit significant toxicity at standard exposure levels. This finding is crucial for its potential applications in pharmaceuticals .
Q & A
Basic Questions
Q. What are the established synthetic routes for 6,6-dimethylhept-1-en-4-yn-3-ol, and what reaction conditions optimize yield?
The compound is synthesized via methods adapted from U.S. Patent No. 6,570,044. Key steps include:
- Hydrochlorination : Reacting propargyl alcohol derivatives with HCl and phosphorus trichloride in ethanol/water (10–40°C, 2h) to form the target alcohol .
- Boron trichloride-mediated cyclization : Using BCl₃ in hexane at 20°C for 10 minutes to stabilize intermediates .
Typical yields range from 30–50%, with purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify alkene (δ 5.0–6.0 ppm) and alkyne (δ 2.0–3.0 ppm) protons, hydroxyl groups (broad peak ~δ 1.5–3.0 ppm), and methyl substituents (δ 0.8–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Detect O-H stretches (~3200–3600 cm⁻¹) and C≡C/C=C vibrations (2100–2260 cm⁻¹ and 1620–1680 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne or hydroxyl groups.
- Use amber glass vials to minimize photodegradation .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) to separate polar byproducts .
- Solvent Recrystallization : Partially dissolve crude product in hot ethyl acetate, followed by cooling to isolate crystals .
Advanced Research Questions
Q. How does the allylic hydroxyl group influence reaction pathways, such as allyl rearrangements or carbene migrations?
The hydroxyl group at C3 participates in hydrogen bonding, stabilizing transition states during allyl shifts. For example, ruthenium-catalyzed reactions with propargyl alcohols can trigger 1,2-migrations of vinyl carbenes, forming cyclic ethers or ketones . Computational studies (DFT) are recommended to map energy barriers for competing pathways .
Q. What catalyst systems enable selective hydrogenation of the alkyne moiety while preserving the alkene and hydroxyl groups?
- Lindlar Catalyst (Pd/CaCO₃) : Selectively hydrogenates alkynes to cis-alkenes but may deactivate due to hydroxyl group interactions .
- Ligand-Modified Pd Nanoparticles : Enhanced selectivity in continuous-flow systems by tuning steric and electronic effects .
Monitor reaction progress via GC-MS to detect over-reduction byproducts .
Q. How can computational modeling (e.g., DFT or MD simulations) predict regioselectivity in electrophilic additions to this compound?
- DFT Calculations : Optimize transition states for electrophilic attacks (e.g., epoxidation) at the alkene (C1–C2) versus alkyne (C4–C5) positions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .
Q. How should researchers resolve contradictions in spectroscopic data or inconsistent reaction yields?
- Multi-Technique Validation : Cross-verify NMR, MS, and IR data to rule out impurities or tautomeric forms .
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify minor products from side reactions (e.g., dehydration or dimerization) .
Q. Methodological Resources
Properties
IUPAC Name |
6,6-dimethylhept-1-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPBNFGGOHZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450345 | |
Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-20-6 | |
Record name | 6,6-Dimethyl-1-hepten-4-yn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78629-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dimethylhept-1-en-4-yn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078629206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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